Enhanced HIV-1 Integrase Multimerization Potency Compared to Unsubstituted Scaffold
6-Bromoquinoline-3-carboxylic acid, as part of the ALLINI-2 compound, demonstrates a slight but measurable improvement in inducing HIV-1 integrase multimerization compared to the unsubstituted 4-chlorophenylquinoline scaffold. This increase in potency is critical for the development of allosteric integrase inhibitors [1].
| Evidence Dimension | In vitro HIV-1 integrase multimerization potency |
|---|---|
| Target Compound Data | EC50 = 0.09 ± 0.01 µM (for ALLINI-2, containing the 6-bromo substituent) |
| Comparator Or Baseline | EC50 = 0.10 ± 0.02 µM (for Compound 1, the unsubstituted 4-chlorophenylquinoline scaffold) |
| Quantified Difference | 0.01 µM improvement (10% decrease in EC50) |
| Conditions | In vitro IN multimerization assay |
Why This Matters
This data shows that the 6-bromo substitution directly contributes to improved target engagement, making the compound a superior starting point for antiviral lead optimization compared to the unsubstituted analog.
- [1] Dinh, L. P., Sun, J., Glenn, C. D., Patel, K., Pigza, J. A., Donahue, M. G., Yet, L., & Kessl, J. J. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. (Data from Table 1) View Source
